
Methyl methacrylate-3,3-D2
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Description
Methyl methacrylate-3,3-D2 is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Science
Methyl methacrylate-3,3-D2 is extensively used in polymerization studies:
- Radical Polymerization Studies : Research has shown that the radical polymerization of methyl methacrylate can be effectively studied using deuterated variants. For example, ESR (Electron Spin Resonance) studies have provided insights into the radical mechanisms involved in the polymerization process, revealing temperature-dependent behaviors and interactions with various solvents .
- Copolymers Development : this compound can be copolymerized with other monomers to create materials with enhanced mechanical properties. Recent developments highlight its use in producing transparent and flexible copolymer films applicable in industries such as electronics and packaging .
Biomedical Applications
This compound finds significant utility in biomedical fields:
- Bone Cement : It is used as a component in surgical bone cements due to its biocompatibility and ability to form stable bonds with biological tissues. Studies have demonstrated that methyl methacrylate-based bone cements can serve as effective inter-facet and inter-vertebral body spacers, providing structural support while being MRI compatible .
- Dental Applications : In dentistry, this compound is employed in the formulation of dental prosthetics and adhesives. Its properties allow for the creation of durable and aesthetically pleasing dental materials.
Environmental Studies
The environmental impact of methyl methacrylate and its deuterated forms has been a subject of research:
- Toxicology Studies : Long-term inhalation studies have indicated that while methyl methacrylate does not significantly increase cancer risk in laboratory animals, it can cause non-neoplastic lesions in the respiratory tract. These findings underscore the importance of assessing the environmental safety of methyl methacrylate derivatives .
- Pollution Mitigation : Methyl methacrylate can be utilized in creating polymers that are effective in environmental remediation efforts, such as water-repellent coatings for concrete structures to prevent water damage and pollution infiltration .
Applications Summary Table
Application Area | Specific Uses | Key Benefits |
---|---|---|
Polymer Science | Radical polymerization studies | Insights into polymerization mechanisms |
Copolymer development | Enhanced mechanical properties | |
Biomedical | Bone cement for surgeries | Biocompatibility and structural support |
Dental prosthetics | Durability and aesthetic appeal | |
Environmental Studies | Toxicology assessments | Understanding health risks |
Pollution mitigation | Effective water-repellent coatings |
Q & A
Q. Basic: What are the recommended methods for synthesizing and characterizing Methyl Methacrylate-3,3-D2?
Answer:
Synthesis typically involves deuterium incorporation via acid-catalyzed esterification of methacrylic acid with deuterated methanol (CD₃OD) under controlled conditions. Stabilizers like 0.1% BHT are often added to inhibit premature polymerization . Characterization employs:
- NMR spectroscopy : The deuterium substitution at the 3,3 positions eliminates proton signals at these sites, simplifying spectral interpretation. The methyl ester group (CO₂CH₃) appears as a singlet at ~3.6 ppm in 1H NMR .
- Mass spectrometry (MS) : The molecular ion peak at m/z 102.1 confirms the molecular weight (C₅H₆D₂O₂), with fragmentation patterns distinguishing deuterated vs. non-deuterated analogs .
Table 1: Synthesis Efficiency Comparison
Deuteration Method | Yield (%) | Purity (Atom% D) |
---|---|---|
Acid-catalyzed esterification | 85–90 | 98 (with BHT) |
Isotopic exchange | 70–75 | 95 (requires repeated purification) |
Q. Basic: How do the physical properties of this compound influence experimental design?
Answer:
Key properties include:
- Boiling point : 100.3°C (similar to non-deuterated MMA), requiring precise temperature control during distillation to avoid thermal degradation .
- Density : 0.9 g/cm³, which affects solvent selection in polymerization reactions (e.g., deuterated solvents for isotopic consistency in NMR studies) .
- Flash point : 10°C, necessitating inert atmospheres (N₂/Ar) to prevent combustion during handling .
Q. Advanced: How does deuteration at the 3,3 positions impact polymerization kinetics and mechanism?
Answer:
Deuterium introduces a kinetic isotope effect (KIE), slowing propagation rates due to stronger C-D bonds. For example:
- Radical polymerization : Rate constants (kp) decrease by ~20% compared to non-deuterated MMA, as shown in studies using pulsed-laser polymerization (PLP) coupled with size-exclusion chromatography (SEC) .
- Thermal stability : Deuterated polymers exhibit higher glass transition temperatures (Tg) due to reduced chain mobility, verified via differential scanning calorimetry (DSC) .
Methodological Note : To quantify KIE, compare kp values using time-resolved FTIR or PLP-SEC under identical conditions for deuterated and non-deuterated monomers .
Q. Advanced: How can researchers resolve contradictions in spectral data assignments for deuterated MMA derivatives?
Answer:
Contradictions often arise in 13C NMR due to overlapping signals. Solutions include:
- 2D NMR (HSQC/HMBC) : Correlate 1H and 13C signals to assign deuterated positions unambiguously .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding spectral interpretation .
Example : The carbonyl carbon (C=O) in this compound shifts upfield by ~2 ppm compared to non-deuterated MMA, validated via combined experimental and computational analysis .
Q. Advanced: What challenges arise when using this compound in metabolic or tracer studies?
Answer:
- Isotopic dilution : Endogenous protonated compounds may dilute deuterium signals. Use LC-MS with selected reaction monitoring (SRM) to enhance sensitivity for deuterated metabolites .
- Stability in biological matrices : Deuterated esters can hydrolyze in vivo. Stabilize samples with enzyme inhibitors (e.g., esterase inhibitors) during collection .
Case Study : In biosynthesis studies, deuterated MMA was traced through phenylalanine pathways, revealing <0.1% isotopic scrambling in downstream metabolites, validated via high-resolution MS .
Q. Advanced: How to design experiments analyzing isotopic effects on copolymerization behavior?
Answer:
- Feed ratio optimization : Vary the ratio of deuterated/non-deuterated MMA in copolymerization. Monitor reactivity ratios (r1,r2) using 1H NMR to track monomer consumption .
- Chain microstructure analysis : Use 2H NMR to assess deuterium distribution along the polymer backbone, revealing sequence-length distributions .
Table 2: Reactivity Ratios in Copolymerization
Monomer Pair | r1 (Deuterated) | r2 (Non-deuterated) |
---|---|---|
MMA-D₂ / Styrene | 0.45 ± 0.03 | 0.32 ± 0.02 |
Properties
Molecular Formula |
C5H8O2 |
---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
methyl 3,3-dideuterio-2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i1D2 |
InChI Key |
VVQNEPGJFQJSBK-DICFDUPASA-N |
Isomeric SMILES |
[2H]C(=C(C)C(=O)OC)[2H] |
Canonical SMILES |
CC(=C)C(=O)OC |
Origin of Product |
United States |
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